molecular formula C22H30N4O4 B2605265 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261002-41-8

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2605265
CAS RN: 1261002-41-8
M. Wt: 414.506
InChI Key: YAVYETSMGWNEDH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed environmentally friendly and rapid synthesis methods for derivatives of ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These methods employ ionic liquids as catalysts, offering advantages like excellent yields, short reaction times, and mild conditions. The synthesized derivatives have been explored for various biological activities due to their structural significance. Ionic liquid-promoted synthesis provides a green and efficient route for creating these complex molecules with potential medicinal applications (Tiwari et al., 2018).

Antimicrobial Activities

The antimicrobial properties of these derivatives have been evaluated, showing promising activity against both fungal and bacterial strains. The mode of action has been explored through enzyme assay studies and molecular docking, indicating that these compounds could serve as templates for developing new antimicrobial agents. Their non-cytotoxic nature, as evidenced by cytotoxicity tests against human cell lines, further highlights their potential as safe therapeutic agents (Tiwari et al., 2018).

Thermodynamic Properties

The thermodynamic properties of related tetrahydropyrimidine derivatives have been studied, including combustion energies, enthalpies of formation, fusion, vaporization, and sublimation. These studies provide essential insights into the stability and reactivity of these compounds, which are crucial for their development and application in various fields (Klachko et al., 2020).

Fluorescence Properties

Some derivatives have been identified with active fluorescence properties, making them suitable for applications in material science and as potential fluorescent markers in biological systems. The fluorescence characteristics open up new avenues for using these compounds in imaging and diagnostic applications (Al-Masoudi et al., 2015).

Binding Interaction Studies

Investigations into the binding interactions of pyrimidine derivatives with proteins such as bovine serum albumin (BSA) have been conducted. These studies are significant for understanding the drug-protein interactions, which are essential for drug design and development, indicating the potential of these compounds in pharmacological applications (Pisudde et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-3-14-5-7-15(8-6-14)19-18(21(28)30-4-2)17(24-22(29)25-19)13-26-11-9-16(10-12-26)20(23)27/h5-8,16,19H,3-4,9-13H2,1-2H3,(H2,23,27)(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVYETSMGWNEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)C(=O)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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